![molecular formula C13H18N2 B13209881 4-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile CAS No. 1019595-80-2](/img/structure/B13209881.png)
4-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile
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Overview
Description
4-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile is an organic compound with the molecular formula C13H18N2. It is a derivative of benzonitrile, where the amino group is substituted with a 2-methylbutan-2-yl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with 2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
4-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Methylbutan-2-yl)oxy]methyl}benzonitrile
- 4-[(2-Methylbutan-2-yl)amino]benzonitrile
Uniqueness
4-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile is an organic compound that has garnered attention for its potential biological activity. Characterized by a molecular formula of C13H18N2 and a molecular weight of approximately 202.30 g/mol, its structure features a benzonitrile moiety with an amino group attached to a branched alkyl substituent. This unique combination of functional groups may facilitate various interactions with biological macromolecules, making it a candidate for pharmacological exploration.
Chemical Structure and Properties
The compound consists of the following structural elements:
- Benzonitrile Moiety : Known for its reactivity and ability to engage in π-π stacking interactions.
- Amino Group : Capable of forming hydrogen bonds, enhancing interaction with biological targets.
The structural representation can be summarized as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:
- Binding Affinity : The amino group facilitates hydrogen bonding, while the aromatic system allows for π-π stacking interactions with nucleic acids or proteins.
- Enzyme Modulation : Potential roles in modulating enzyme activity through competitive inhibition or allosteric effects.
In Vitro Studies
Research indicates that compounds structurally similar to this compound can influence various biological pathways. For instance, studies have shown that certain benzonitriles exhibit cytotoxic effects on cancer cell lines, suggesting potential anti-cancer properties. Interaction studies have revealed that this compound can engage with specific molecular targets, influencing their activity and triggering biochemical pathways relevant to therapeutic applications.
Case Studies
- Cancer Cell Line Inhibition : In a study examining the effects of similar benzonitriles on cancer cell lines, it was found that these compounds could inhibit cell proliferation at micromolar concentrations. The mechanism involved modulation of signaling pathways associated with cell growth and apoptosis .
- Receptor Interaction : Another investigation focused on the binding affinity of this compound to androgen receptors. Results indicated that this compound may act as a selective androgen receptor modulator (SARM), demonstrating significant antagonistic activity against androgen-dependent cancer cells .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-Amino-2-chloro-3-methylbenzonitrile | Lacks the nitrile group | Exhibits different reactivity due to absence of nitrile |
4-{[(3-Methylbutan-2-yl)amino]methyl}benzaldehyde | Contains an aldehyde instead of a nitrile | Reacts differently in oxidation reactions |
4-{[(3-Methylbutan-2-yl)amino]methyl}benzoic acid | Contains a carboxylic acid group | Exhibits acidic properties not present in nitriles |
The distinct combination of functional groups in this compound enhances its utility in specialized applications compared to similar compounds.
Properties
CAS No. |
1019595-80-2 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-[(2-methylbutan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-4-13(2,3)15-10-12-7-5-11(9-14)6-8-12/h5-8,15H,4,10H2,1-3H3 |
InChI Key |
NAQWTQOVEZTTST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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